molecular formula C8H5ClF5N3O B1436349 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide CAS No. 1823183-73-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide

Cat. No.: B1436349
CAS No.: 1823183-73-8
M. Wt: 289.59 g/mol
InChI Key: BIWDSKONRIXMDF-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a difluoroacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea

Uniqueness

Compared to similar compounds, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide is unique due to the presence of both difluoroacetohydrazide and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and binding affinity, making it valuable in various applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5N3O/c9-4-1-3(8(12,13)14)2-16-5(4)7(10,11)6(18)17-15/h1-2H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWDSKONRIXMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)NN)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 3
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 4
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 6
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide

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